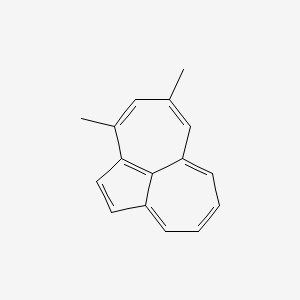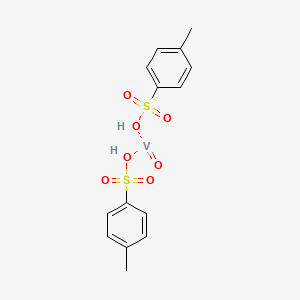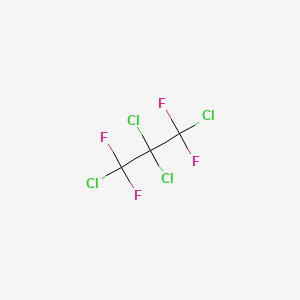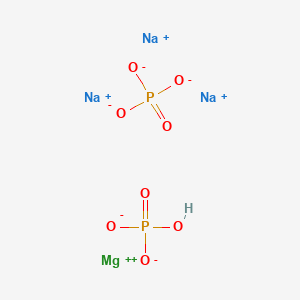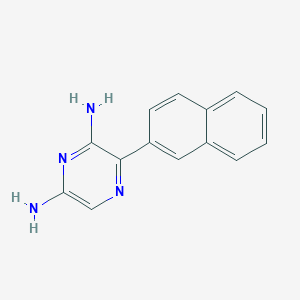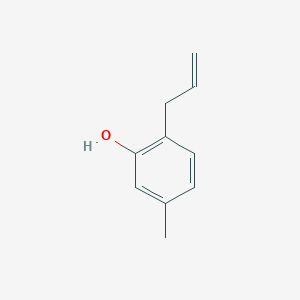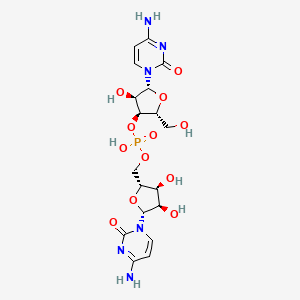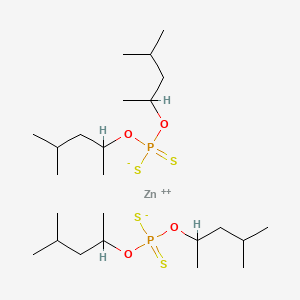
1,3-Dioxa-2-silacyclopentane, 2,2,4,4,5,5-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane is a silicon-containing heterocyclic compound with the molecular formula C8H18O2Si. It is characterized by its unique structure, which includes a silicon atom bonded to two oxygen atoms and six methyl groups. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane typically involves the reaction of pinacol with dimethyldichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
Pinacol+Dimethyldichlorosilane→2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides, amines, or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclopentane derivatives.
Applications De Recherche Scientifique
2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane involves its ability to form stable bonds with various functional groups. The silicon atom acts as a central hub, facilitating the formation of siloxane or silanol linkages. This compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trioxa-2,4,6-trisilacyclohexane
- 2,2,4,4,5,5-Hexamethyl-1,3-dioxacyclopentane
- 2,2,4,4,5,5-Hexamethyl-1,3,2-dioxasilolane
Uniqueness: 2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane is unique due to its specific ring structure and the presence of six methyl groups, which confer stability and reactivity
Propriétés
Numéro CAS |
3081-20-7 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2,2,4,4,5,5-hexamethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(3,4)10-11(5,6)9-7/h1-6H3 |
Clé InChI |
GVPUUBGTKARRHG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O[Si](O1)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


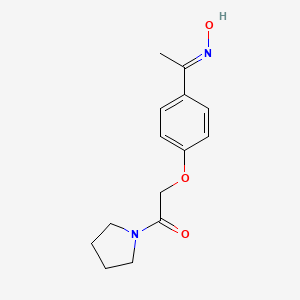
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
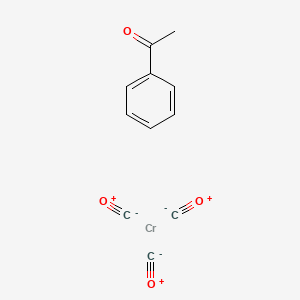
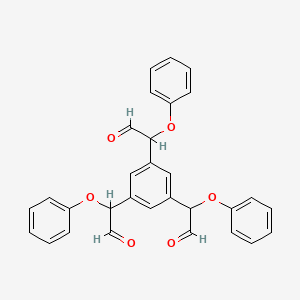
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
